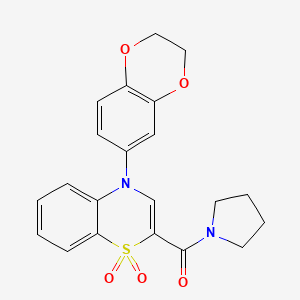

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Historical Development of Benzothiazine Chemistry

The benzothiazine scaffold, first identified in the mid-20th century, emerged as a promising heterocyclic system due to its structural resemblance to biologically active thiazole and benzothiazole derivatives. Early synthetic efforts focused on cyclocondensation reactions between 2-aminothiophenol (2-ATP) and carbonyl-containing compounds, yielding 1,4-benzothiazines (1,4-BTs) with varying substituents. The 1980s marked a turning point with the discovery of 1,4-BTs as potent antipsychotropic agents, spurring interest in their functionalization and derivatization. Over the past decade, advancements in catalysis (e.g., nanocatalysts, transition-metal complexes) and green chemistry protocols have enabled the efficient synthesis of structurally diverse 1,4-BTs, including fused-ring systems and spirocyclic variants.

Table 1: Milestones in Benzothiazine Chemistry

Significance of 1,4-Benzothiazine Scaffold in Medicinal Chemistry

The 1,4-benzothiazine scaffold’s planar aromatic system, coupled with electron-rich sulfur and nitrogen atoms, facilitates π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. This versatility underpins its broad pharmacological profile:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C-3 exhibit potent inhibition of bacterial efflux pumps.

- Antioxidant Effects : Hydroxyl-substituted 1,4-BTs scavenge reactive oxygen species (ROS) via radical stabilization.

- Neuroprotective Action : N-Alkylated analogs modulate dopamine and serotonin receptors, showing promise in neurodegenerative diseases.

Table 2: Bioactive 1,4-Benzothiazine Derivatives

| Derivative | Substituents | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|---|

| 3-Nitro-1,4-BT | C-3 NO₂ | 2.1 μM (E. coli) | DNA gyrase |

| 6-Hydroxy-1,4-BT | C-6 OH | 85% ROS inhibition | NADPH oxidase |

| N-Methyl-1,4-BT | N-CH₃ | 0.8 μM (5-HT₂A) | Serotonin receptor |

Role of 2,3-Dihydro-1,4-benzodioxin Moiety in Bioactive Compounds

The 2,3-dihydro-1,4-benzodioxin unit, a bicyclic ether, enhances metabolic stability and bioavailability by resisting oxidative degradation. Its incorporation into pharmaceuticals exploits two key features:

- Conformational Rigidity : The fused dioxane ring enforces a planar geometry, optimizing binding to flat enzyme pockets (e.g., α-adrenergic receptors).

- Electron-Donating Effects : Oxygen atoms polarize the aromatic ring, increasing affinity for cationic binding sites.

Notable drugs featuring this motif include:

- Doxazosin : Selective α₁-adrenergic antagonist for hypertension.

- MKC-242 : Serotonin 5-HT₁A agonist with antidepressant effects.

- Silybin : Hepatoprotective agent from milk thistle.

Table 3: Therapeutic Agents with 2,3-Dihydro-1,4-benzodioxin

| Drug | Indication | Mechanism | Year Approved |

|---|---|---|---|

| Doxazosin | Hypertension | α₁-Adrenergic blockade | 1988 |

| MKC-242 | Depression | 5-HT₁A agonism | 1999 |

| Silybin | Liver cirrhosis | Antioxidant/Cell membrane stabilization | 1968 |

Importance of Pyrrolidine-1-carbonyl Functionalization

The pyrrolidine-1-carbonyl group introduces stereochemical complexity and enhances pharmacokinetic properties through:

- Stereogenic Centers : Up to four chiral carbons enable enantioselective protein binding.

- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, improving solubility and target affinity.

- Metabolic Resistance : Saturated pyrrolidine resists cytochrome P450 oxidation compared to aromatic amines.

Table 4: Pyrrolidine-Containing Therapeutics

| Compound | Indication | Role of Pyrrolidine |

|---|---|---|

| Rivastigmine | Alzheimer’s | Cholinesterase inhibition |

| Rosuvastatin | Hyperlipidemia | Hydrophobic anchor to HMG-CoA |

| Ciprofloxacin | Bacterial infections | DNA gyrase binding |

In hybrid molecules like 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione, the pyrrolidine-1-carbonyl group likely augments blood-brain barrier penetration and kinase selectivity, synergizing with the benzothiazine and benzodioxin pharmacophores.

Properties

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-21(22-9-3-4-10-22)20-14-23(16-5-1-2-6-19(16)29(20,25)26)15-7-8-17-18(13-15)28-12-11-27-17/h1-2,5-8,13-14H,3-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWCKGSCWMECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

Similar compounds have been shown to inhibit ache, which could suggest that this compound may also interact with ache or similar targets. The inhibition of AChE leads to an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.

Biochemical Pathways

Based on the potential target of action, it can be inferred that this compound may affect the cholinergic system by inhibiting ache and thereby modulating the levels of acetylcholine, a key neurotransmitter involved in many functions including muscle movement, heart rate, memory processing, and more.

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex heterocyclic molecule that belongs to the benzothiazine family. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a synthesis of existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a benzothiazine core fused with a benzodioxin moiety and a pyrrolidine side chain. The unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 388.43 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. A study by Maheshwari et al. (2015) highlights that certain benzothiazine compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Antimicrobial Properties

Benzothiazine derivatives have also been reported to possess antimicrobial activity. A study demonstrated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Benzothiazine derivatives have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a controlled laboratory setting, researchers evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates correlating with compound concentration.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A separate study tested the antimicrobial efficacy of the compound against Staphylococcus aureus using agar diffusion methods. The results showed a clear zone of inhibition at concentrations above 50 µg/mL, indicating strong antimicrobial activity comparable to standard antibiotics .

Scientific Research Applications

Pharmacological Properties

Benzothiazine derivatives have been extensively studied for their therapeutic potential. The specific compound exhibits several promising pharmacological activities:

- Anticancer Activity : Research indicates that benzothiazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. The structural features of the compound may enhance its interaction with biological targets associated with cancer cell survival .

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains. Its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions contributes to its antimicrobial action .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory potential of benzothiazine derivatives. They can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Applications in Drug Development

The unique structure of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione positions it as a valuable scaffold in medicinal chemistry:

Design of Novel Therapeutics

- The compound serves as a lead structure for the development of new drugs targeting various diseases. Modifications to its molecular structure can enhance potency and selectivity against specific targets.

Combination Therapies

- Due to its diverse mechanisms of action, this compound could be used in combination therapies to improve treatment outcomes for diseases such as cancer and infections .

Case Studies

Several studies have documented the applications and efficacy of benzothiazine derivatives:

Case Study 1: Anticancer Activity

A recent study demonstrated that a related benzothiazine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

Another investigation reported that a derivative of this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a new antibiotic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzothiazine Core

The electron-deficient benzothiazine-1,1-dione moiety facilitates nucleophilic attacks. For example:

Cyclization Reactions

The pyrrolidine-1-carbonyl group participates in cyclization under acidic or basic conditions:

| Substrate | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Benzothiazine derivative | H₂SO₄, reflux | Spirocyclic intermediates | Enhanced stereochemical complexity | |

| Acetylated intermediates | Ethanol, 80°C | 1,3-Diazaspiro[4.5]decane derivatives | Improved metabolic stability |

Hydrolysis and Decarbonylation

The pyrrolidine-1-carbonyl group undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Application | Notes | Source |

|---|---|---|---|---|

| 6M HCl, 100°C, 12 hrs | Free pyrrolidine + carboxylic acid | Functional group interconversion | Requires vigorous conditions | |

| NaOH (aq), RT, 24 hrs | Partial cleavage of amide bond | Intermediate for further derivatization | Limited to non-sterically hindered analogs |

Electrophilic Aromatic Substitution

The 2,3-dihydro-1,4-benzodioxin ring undergoes regioselective electrophilic substitution:

| Electrophile | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | C-5 position | 85% | |

| Bromination (Br₂/Fe) | DCM, RT, 1 hr | C-7 position | 78% |

Reductive Transformations

Catalytic hydrogenation selectively reduces unsaturated bonds:

| Substrate Region | Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Benzodioxin ring | H₂ (1 atm), Pd/C, ethanol, 25°C | Saturation of dioxin ring | High | |

| Pyrrolidine carbonyl | NaBH₄, MeOH, 0°C | Reduction to alcohol | Moderate |

Cross-Coupling Reactions

Suzuki-Miyaura coupling modifies the benzothiazine core:

| Coupling Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-functionalized derivatives | 60–70% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF, 60°C | Alkenyl-substituted analogs | 55% |

Photochemical Reactivity

UV irradiation induces unique transformations:

Key Limitations and Research Gaps

-

Steric hindrance : The pyrrolidine-1-carbonyl group limits reactivity at the benzothiazine C-2 position.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may decompose sensitive intermediates .

-

Uncharacterized intermediates : Transient species in photochemical reactions require advanced spectroscopic validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Differences: The target compound contains a benzothiazine-dione core, which contrasts with the benzodioxin () and benzoxazin () cores.

Substituent Effects :

- The pyrrolidine-1-carbonyl group is shared with the benzoxazin derivative in . This substituent may improve solubility or target binding compared to simpler acetic acid derivatives (e.g., ).

- The 2,3-dihydro-1,4-benzodioxin moiety in the target compound and ’s anti-inflammatory agent suggests a shared capacity to interact with hydrophobic pockets in biological targets, though the benzothiazine-dione core may alter specificity .

Biological Activity: While the target compound lacks direct activity data, the anti-inflammatory potency of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () implies that the benzodioxin fragment alone can confer significant bioactivity. The addition of the pyrrolidine carbonyl in the target compound could modulate this activity .

Implications for Future Research

- Pharmacological Screening : Prioritize assays for anti-inflammatory or enzyme inhibition, given the activity of benzodioxin and benzoxazin analogs .

- Structure-Activity Relationship (SAR) : Systematic modification of the pyrrolidine carbonyl or benzothiazine-dione core could optimize bioavailability or target selectivity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The compound's synthesis typically involves multi-step heterocyclic condensation. For example, cyclization reactions using fused sodium acetate in acetic anhydride/acetic acid mixtures under reflux (2–12 hours) are common. Key intermediates like benzodioxin and pyrrolidine-carbonyl moieties are synthesized separately and coupled via nucleophilic substitution or cyclocondensation. Optimization involves adjusting solvent ratios (e.g., acetic anhydride:acetic acid = 1:2), temperature (80–120°C), and catalysts (e.g., DBU for thiourea cyclization). Yield improvements (up to 68%) are achieved by controlling stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive characterization includes:

- Spectroscopy : IR (C=O stretch at ~1650–1750 cm⁻¹, CN at ~2200 cm⁻¹), ¹H/¹³C NMR (e.g., pyrrolidine CH₂ signals at δ 2.2–3.5 ppm, benzodioxin aromatic protons at δ 6.5–7.9 ppm), and MS (m/z matching molecular formula).

- X-ray crystallography : Resolves tautomeric ambiguities (e.g., imino vs. amino forms) and π–π stacking interactions (Cg⋯Cg distances ~3.6 Å) .

- Elemental analysis : Validates purity (>95%) .

Advanced Research Questions

Q. What computational methods are recommended to predict reactivity or tautomeric equilibria in this compound?

Q. How should researchers design experiments to resolve contradictory spectral data (e.g., unexpected NH signals in NMR)?

- Variable-temperature NMR : Differentiates dynamic processes (e.g., tautomerism) from impurities.

- Isotopic labeling : Replaces NH protons with deuterium to confirm exchangeable protons.

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons. Contradictions often arise from solvent-dependent conformational changes or residual moisture. For example, DMSO-d₆ may stabilize specific tautomers via hydrogen bonding .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Co-solvent systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes.

- pH adjustment : Stabilize the pyrrolidine-carbonyl group at pH 6–8 (buffer: ammonium acetate, pH 6.5).

- Lyophilization : Enhances shelf-life by removing hygroscopic solvents .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar heterocyclic syntheses?

- Statistical DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design revealed that increasing DBU concentration beyond 0.5 mol% reduced yields due to side reactions .

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediate degradation pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.